molecular formula C10H11NO B112311 7-Amino-3,4-dihydronaphthalen-1(2h)-one CAS No. 22009-40-1

7-Amino-3,4-dihydronaphthalen-1(2h)-one

Cat. No. B112311
Key on ui cas rn: 22009-40-1
M. Wt: 161.2 g/mol
InChI Key: IDNLVJHOEZJNHW-UHFFFAOYSA-N
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Patent
US05032598

Procedure details

A solution of 2 g (0.0105 mole) 7-nitro-1-tetralone in 120 ml ethanol was hydrogenated under <5 psi H2 pressure using Raney Ni as catalyst. The solution was filtered with the aid of super gel and concentrated under reduced pressure to give the 7-amino-1-tetralone.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=[O:14])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Ni]>[NH2:1][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=[O:14])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered with the aid of super gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2CCCC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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